Harzianopyridone

Mitochondrial biology Respiratory chain Inhibitor selectivity

Generic SDH inhibitors often lack target selectivity, confounding respiratory chain studies with off-target effects on complexes I and III. Harzianopyridone eliminates this variable with exceptional selectivity (IC50 >100 μM for off-target complexes) and quantifiable species-specific potency. • Bovine complex II IC50: 0.017 μM; rat: 0.2 μM; nematode: 2 μM • Dual QFR inhibition (IC50: 0.36 μM) for anthelmintic polypharmacology • Anti-ZIKV EC50: 0.46-2.63 μM with low cytotoxicity (CC50 >45 μM) Supplied as a white solid (≥95% HPLC); stored at -20°C; shipped globally under wet ice for immediate research deployment.

Molecular Formula C14H19NO5
Molecular Weight 281.30 g/mol
CAS No. 137813-88-8
Cat. No. B032151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHarzianopyridone
CAS137813-88-8
Synonyms4-Hydroxy-5,6-dimethoxy-3-[(2S,4E)-2-methyl-1-oxo-4-hexenyl]-2(1H)-pyridinone;  (-)-Harzianopyridone
Molecular FormulaC14H19NO5
Molecular Weight281.30 g/mol
Structural Identifiers
SMILESCC=CCC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O
InChIInChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+/t8-/m0/s1
InChIKeyFPYAYFJAGDIMEX-GJIOHYHPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solid

Structure & Identifiers


Interactive Chemical Structure Model





Harzianopyridone Overview


Harzianopyridone (CAS: 137813-88-8) is a penta-substituted pyridine-based natural product isolated from the fungus Trichoderma harzianum [1][2]. It is characterized by its unique (E)-4-hydroxy-6,6-dimethoxy-3-(2-methyl-1-oxohex-4-enyl)pyridin-2-one structure [2]. This compound exhibits a broad spectrum of biological activities, including antifungal, antibacterial, herbicidal, and antiviral properties [3]. Notably, it acts as an atpenin-like inhibitor of mitochondrial complex II (succinate:ubiquinone oxidoreductase/SQR) and succinate dehydrogenase (SDH) .

Why Substitution Fails for Harzianopyridone


Harzianopyridone cannot be substituted by generic atpenins or other in-class succinate dehydrogenase inhibitors due to critical differences in target selectivity and potency profiles. While atpenins, such as atpenin A5, are known for potent but often non-selective complex II inhibition [1], harzianopyridone demonstrates a unique combination of high selectivity for complex II over complexes I and III (IC50 >100 μM) and distinct species-specific potency against bovine (IC50: 0.017 μM), rat (IC50: 0.2 μM), and nematode (IC50: 2 μM) enzymes . Furthermore, its additional, verified activities—including potent anti-ZIKV effects with low cytotoxicity [2][3] and a specific antifungal spectrum [4]—are not universally shared by structural analogs. These quantitative, target-specific, and species-selective differences mean that substituting harzianopyridone with a generic analog would compromise the precision and reliability of experimental outcomes.

Harzianopyridone: Differentiation Evidence


Selective Complex II Inhibition

Harzianopyridone demonstrates a high degree of selectivity for mitochondrial complex II (SQR) over complex I and complex III. While atpenin A5, a related analog, is a potent complex II inhibitor but does not show selectivity between helminths and mammals [1], harzianopyridone exhibits an IC50 value greater than 100 μM for complexes I and III in both rat and bovine models, as well as for complex I in nematodes . This is in stark contrast to its IC50 values of 0.017-2 μM for complex II. This selectivity profile is critical for mechanistic studies where off-target respiratory chain inhibition must be minimized.

Mitochondrial biology Respiratory chain Inhibitor selectivity

Species-Specific SDH Inhibition

Harzianopyridone's inhibitory activity against succinate dehydrogenase (SDH) / complex II is not uniform across species, a feature not well-characterized for many atpenins. It shows an IC50 of 80 nM against a general SDH assay [1], but demonstrates a remarkable 118-fold difference in potency between bovine (IC50: 0.017 μM) and nematode (IC50: 2 μM) complex II . Rat complex II shows intermediate sensitivity (IC50: 0.2 μM). This contrasts with atpenin A5, which is reported to have similar potency against helminth and mammalian complex II [2].

Succinate dehydrogenase Enzyme inhibition Species-specificity

Anti-Zika Virus Activity

Harzianopyridone demonstrates potent anti-Zika virus (ZIKV) activity, a characteristic not reported for atpenin A5 or other atpenin analogs. It inhibits ZIKV replication with EC50 values ranging from 0.46 to 2.63 μM [1][2]. Crucially, it exhibits low cytotoxicity in multiple cell lines, with a CC50 greater than 45 μM, yielding a therapeutic index (CC50/EC50) between 17 and >98 [1][3]. In contrast, atpenins are primarily known as complex II inhibitors with no established antiviral profile, and direct comparison studies are absent.

Antiviral Zika virus RNA-dependent RNA polymerase

Antifungal Spectrum Against Phytopathogens

Harzianopyridone exhibits a specific antifungal spectrum with defined EC50 values against several major plant pathogenic fungi, providing a quantitative basis for its use in agricultural research. It shows EC50 values of 35.9, 42.2, 60.4, and 50.2 μg/mL against Rhizoctonia solani, Sclerotium rolfsii, Macrophomina phaseolina, and Fusarium oxysporum, respectively [1]. While broad-spectrum azole antifungals like tebuconazole may have different potency and resistance profiles, harzianopyridone's activity is linked to its specific inhibition of mitochondrial complex II, a distinct mechanism from ergosterol biosynthesis inhibition, potentially making it a useful tool for studying resistance mechanisms.

Antifungal Phytopathogens EC50

Nematode QFR Inhibition

Beyond its activity on complex II, harzianopyridone also inhibits nematode quinol-fumarate reductase (QFR) with an IC50 of 0.36 μM . QFR is a critical enzyme for anaerobic respiration in parasitic nematodes, and this activity is not a general property of all complex II inhibitors. While atpenin A5 may also inhibit QFR, harzianopyridone's dual inhibition of complex II and QFR in nematodes provides a unique polypharmacological profile that could be leveraged for anthelmintic research.

Anthelmintic Quinol-fumarate reductase Nematode metabolism

Non-Chlorinated Atpenin Analog

Harzianopyridone is a structural homolog of atpenins but critically lacks chlorine atoms on its alkyl side chain [1][2]. Atpenins, such as atpenin A5, contain a chlorinated alkyl chain. This structural difference may influence properties such as lipophilicity, metabolic stability, and biosynthetic accessibility. The harzianopyridone biosynthetic gene cluster lacks the three additional genes (apnS, apnT, apnU) present in the atpenin cluster, which are responsible for chlorination [3]. This makes harzianopyridone a more tractable scaffold for synthetic biology and medicinal chemistry efforts aimed at generating non-chlorinated derivatives.

Natural product Biosynthesis Structural analog

Harzianopyridone: Application Scenarios


Mitochondrial Complex II Research

Harzianopyridone's high selectivity for complex II (IC50 for off-target complexes >100 μM) and its well-defined species-specific potency profile (bovine IC50: 0.017 μM; rat IC50: 0.2 μM; nematode IC50: 2 μM) make it an optimal tool for dissecting the role of complex II in cellular respiration and mitochondrial disease models. Researchers can use it to create precise, species-specific inhibition without the confounding effects of broad-spectrum respiratory chain blockade, as seen with less selective inhibitors like atpenin A5 . This is particularly valuable for comparative physiology studies and for investigating the tissue-specific effects of SDH inhibition in mammals versus nematodes [1].

Antiviral Drug Discovery for Zika Virus

Harzianopyridone is uniquely suited for studies focused on Zika virus (ZIKV) replication and the development of novel antivirals. Its potent anti-ZIKV activity (EC50: 0.46-2.63 μM) coupled with low cytotoxicity (CC50 >45 μM) provides a favorable therapeutic window (CC50/EC50: 17-98) [2][3]. This profile, which is not reported for atpenin analogs, positions harzianopyridone as a valuable chemical probe for investigating ZIKV RNA-dependent RNA polymerase (RdRp) and for structure-activity relationship (SAR) studies aimed at optimizing anti-flaviviral agents [2][4].

Agricultural Fungicide Research

In agricultural research, harzianopyridone serves as a valuable tool for studying fungicide resistance mechanisms and for developing new antifungal strategies based on mitochondrial complex II inhibition. Its quantitatively defined antifungal spectrum against pathogens like Rhizoctonia solani (EC50: 35.9 μg/mL) and Fusarium oxysporum (EC50: 50.2 μg/mL) allows for precise experimental design [5]. Given that its mechanism differs from the widely used azole fungicides (which target ergosterol biosynthesis), harzianopyridone can be used to assess cross-resistance patterns and to explore alternative modes of action for controlling resistant fungal populations [6].

Anthelmintic Research on Nematode Metabolism

Harzianopyridone's dual inhibition of nematode complex II (IC50: 2 μM) and quinol-fumarate reductase (QFR; IC50: 0.36 μM) makes it a compelling probe for anthelmintic research . These two enzymes are crucial for aerobic and anaerobic respiration in parasitic nematodes, respectively. Harzianopyridone's ability to simultaneously target both pathways offers a unique polypharmacological approach that could be exploited to develop new treatments for helminth infections or to study the metabolic plasticity of these parasites. This dual activity is not a common feature of all SDH inhibitors, providing a clear differentiation for procurement in parasitology research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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